N-[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
“N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” is a complex organic compound that features multiple functional groups, including furan, triazole, and chlorophenoxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chlorophenoxy methyl furan and 2-furyl triazole derivatives. These intermediates are then subjected to condensation reactions under specific conditions to form the final product. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
“N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: Halogen atoms in the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may offer advantages in targeting specific diseases or conditions.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of “N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” include other triazole derivatives, furan-containing compounds, and chlorophenoxy compounds. Examples include:
- 1,2,4-Triazole derivatives with different substituents.
- Furan derivatives with various functional groups.
- Chlorophenoxy compounds used in herbicides and pharmaceuticals.
Uniqueness
The uniqueness of “N-((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” lies in its combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15ClN4O3S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(E)-1-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C19H15ClN4O3S/c1-28-19-23-22-18(17-6-3-9-25-17)24(19)21-11-15-7-8-16(27-15)12-26-14-5-2-4-13(20)10-14/h2-11H,12H2,1H3/b21-11+ |
InChI Key |
NKAFFDDMCKPTLM-SRZZPIQSSA-N |
Isomeric SMILES |
CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=CC=C3)Cl)C4=CC=CO4 |
Canonical SMILES |
CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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